2-methyl-5-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
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Overview
Description
The compound you’ve described is a complex heterocyclic organic molecule. Let’s break it down:
Name: 2-methyl-5-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
Structure: It contains a thiazole ring (a five-membered ring with three carbon, one sulfur, and one nitrogen atom) and a benzenesulfonamide group.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products formed would vary based on the reaction type.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Industry: Consider its use in dyes, biocides, or other specialty chemicals.
Mechanism of Action
The exact mechanism remains elusive due to limited information. researchers would study its interactions with cellular targets, pathways, and potential therapeutic effects.
Comparison with Similar Compounds
While I don’t have a direct comparison for this specific compound, it likely shares features with other thiazole-containing molecules, such as sulfathiazole, Ritonavir, and Abafungin . These compounds exhibit diverse biological activities.
Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C23H18N2O6S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N2O6S/c1-13-9-10-14(25(27)28)11-21(13)32(29,30)24-18-12-17-22-19(26)7-4-8-20(22)31-23(17)16-6-3-2-5-15(16)18/h2-3,5-6,9-12,24H,4,7-8H2,1H3 |
InChI Key |
OAJOWCXFHXLCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Origin of Product |
United States |
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